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Compound of Interest

Compound Name: Homoveratrylamine hydrochloride

CAS No.: 635-85-8

Cat. No.: B158231

Get Quote

Abstract & Strategic Overview
N-Methyl-homoveratrylamine (N-methyl-3,4-dimethoxyphenethylamine) is a critical secondary

amine intermediate in the synthesis of isoquinoline alkaloids and calcium channel blockers

such as Verapamil. While conceptually simple, the transformation of primary phenethylamines

to their mono-methyl secondary analogues presents a classic challenge in organic synthesis:

preventing over-alkylation.

Direct alkylation with methyl halides typically yields a statistical mixture of secondary amines,

tertiary amines (dimethylated), and quaternary ammonium salts, necessitating tedious

chromatographic separation. To ensure pharmaceutical-grade purity (>99%) and process

scalability, this protocol utilizes a Two-Step Formylation-Reduction Strategy. This approach

effectively "caps" the nitrogen after the addition of a single carbon unit, rendering over-

methylation mechanistically impossible before the reduction step.

Core Advantages of This Protocol
Selectivity: 100% Mono-methylation selectivity (no tertiary amine byproducts).
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Scalability: Reactions can be scaled from gram to kilogram quantities without

chromatography.

Purity: Final isolation via hydrochloride salt crystallization yields high-purity product suitable

for GMP workflows.

Retrosynthetic Logic & Pathway Analysis
The following diagram illustrates the strategic choice between the high-fidelity Formylation-

Reduction route and the riskier Direct Alkylation route.
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Figure 1:Comparative synthetic pathways. The green pathway (Formylation-Reduction)

guarantees mono-alkylation, whereas direct alkylation leads to inseparable mixtures.

Experimental Protocol
Method A: The Formylation-Reduction Route (Gold
Standard)
Phase 1: N-Formylation
This step installs the single carbon atom as a formyl group. The amide bond formed is stable

and prevents the nitrogen from reacting further.

Reagents:

Homoveratrylamine (1.0 equiv)

Ethyl Formate (Excess, serves as solvent/reagent)
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Catalytic additive (Optional): 0.1 equiv Acetic Acid (accelerates transamidation)

Procedure:

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

Addition: Charge the flask with Homoveratrylamine (e.g., 10.0 g, 51.2 mmol). Add Ethyl

Formate (50 mL).

Reaction: Heat the mixture to reflux (54 °C) with stirring. Monitor by TLC (SiO2, DCM/MeOH

9:1) or LC-MS. The reaction is typically complete within 4–6 hours.

Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove excess

ethyl formate and ethanol byproduct.

Result: The residue is N-formyl-homoveratrylamine, typically a viscous pale-yellow oil or low-

melting solid. It is usually pure enough (>95%) for the next step.

Checkpoint: 1H NMR should show the rotameric formyl proton signal around 8.1 ppm.

Phase 2: Reduction of the Formamide
The formyl group (C=O) is reduced to a methylene group (CH2), converting the N-CHO moiety

to N-CH3.

Reagents:

N-Formyl-homoveratrylamine (from Phase 1)

Lithium Aluminum Hydride (LiAlH4) (2.5 equiv) - Warning: Pyrophoric

Anhydrous THF (Tetrahydrofuran)

Procedure:

Apparatus: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Equip with an

addition funnel and reflux condenser.
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Preparation: Suspend LiAlH4 (4.86 g, 128 mmol) in anhydrous THF (100 mL) and cool to 0

°C in an ice bath.

Addition: Dissolve the N-formyl intermediate in anhydrous THF (50 mL). Add this solution

dropwise to the LiAlH4 suspension over 30 minutes. Caution: Exothermic gas evolution (H2).

Reflux: Once addition is complete, remove the ice bath and heat to reflux (66 °C) for 6–12

hours.

Quenching (Fieser Method): Cool the mixture to 0 °C. Carefully add (dropwise, very slowly):

5 mL Water

5 mL 15% NaOH solution

15 mL Water[1]

Filtration: A granular white precipitate (Lithium/Aluminum salts) forms. Stir for 30 minutes,

then filter through a Celite pad. Wash the pad with THF.

Isolation: Evaporate the filtrate to yield the crude free base oil.

Purification & Salt Formation Workflow
The crude amine is best purified via Acid-Base extraction followed by crystallization as the

Hydrochloride salt.
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Figure 2:Acid-Base purification logic ensures removal of non-amine impurities before final salt

crystallization.

Crystallization Protocol[2]
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Dissolve the purified free base oil in a minimal amount of dry Isopropanol (IPA) or Diethyl

Ether.

Add HCl (4M in Dioxane) dropwise until pH is acidic (~pH 2).

A white precipitate will form. Cool to 4 °C overnight.

Filter and wash with cold ether.

Yield: Typically 85–90% overall from Homoveratrylamine.

Critical Process Parameters & Data
Physicochemical Data

Property Value Notes

IUPAC Name
N-methyl-2-(3,4-

dimethoxyphenyl)ethanamine

CAS (Free Base) 13078-76-7 Viscous oil

CAS (HCl Salt) 3490-06-0 White crystalline solid

Molecular Weight 209.29 g/mol (Base) 245.75 g/mol (HCl)

Melting Point (HCl) 149–151 °C Literature value matches [1]

Solubility
Water (High for HCl salt), DCM

(High for Base)

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Incomplete Reduction Old LiAlH4 or wet solvent
Use fresh reagent; ensure

anhydrous THF.

Low Yield
Product lost in water layer

during workup

The amine is moderately

water-soluble. Saturate

aqueous layer with NaCl

(salting out) before extraction.

Emulsion
Aluminum salts not filtering

well

Use Fieser quench method

strictly. Allow salts to granulate

before filtering.

Safety & Compliance
LiAlH4: Reacts violently with water. Use only under inert atmosphere. Have a Class D fire

extinguisher available.

Ethyl Formate: Highly flammable. Use in a fume hood.

Toxicology: Phenethylamines are bioactive. Treat all intermediates as potentially potent

adrenergic agents. Wear full PPE (gloves, goggles, lab coat).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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